Bekanamycin, also known as kanamycin B, is an aminoglycoside antibiotic. [, ] It is a minor component of the kanamycin complex, derived from the bacterium Streptomyces kanamyceticus. [, ] Bekanamycin exhibits potent antibacterial activity and serves as a valuable tool in various scientific research domains. []
Related Compounds
Kanamycin
Compound Description: Kanamycin is an aminoglycoside antibiotic, also isolated from Streptomyces kanamyceticus. It acts similarly to Bekanamycin by inhibiting bacterial protein synthesis. [, , , , ]
Relevance: Kanamycin is structurally related to Bekanamycin. In fact, Bekanamycin is also known as Kanamycin B, highlighting their close structural similarity. [, ] Several studies directly compared their activity, finding similarities in their antibacterial effects, nephrotoxicity, and neuromuscular blocking activity. [, , , ]
Amikacin
Compound Description: Amikacin is a semi-synthetic aminoglycoside antibiotic derived from Kanamycin A. It exhibits broad-spectrum antibacterial activity against gram-negative bacteria. []
Relevance: Like Bekanamycin, Amikacin belongs to the aminoglycoside class of antibiotics, indicating a shared mechanism of action. Research comparing their nephrotoxicity in rats suggests similar profiles but potentially higher toxicity for Amikacin during long-term treatment. [] Furthermore, computational studies suggest Amikacin hydrate as a potential inhibitor of Mycobacterium tuberculosis resuscitation-promoting factor B (RpfB). []
Dibekacin
Compound Description: Dibekacin, another aminoglycoside antibiotic, is a derivative of Kanamycin. It shares the characteristic antibacterial mechanism of this class, targeting bacterial ribosomes. [, ]
Relevance: Both Dibekacin and Bekanamycin demonstrate significant impacts on the electrical activity of cardiac pacemaker cells, specifically by depressing the slow calcium current. [] Additionally, studies show a protective effect of Glucarolactam on both Dibekacin and Bekanamycin-induced ototoxicity in guinea pigs. []
Gentamicin
Compound Description: Gentamicin is a widely used aminoglycoside antibiotic effective against various bacterial infections. It acts by interfering with bacterial protein synthesis. [, , , ]
Relevance: Similar to Bekanamycin, Gentamicin exhibits neuromuscular blocking activity, potentially raising concerns about its use in patients with botulism. [] Moreover, both antibiotics show inhibitory effects on the electrical stimulation-induced contractile response of guinea pig ureter smooth muscle. [] Studies comparing their nephrotoxicity suggest Gentamicin might be initially better tolerated, but long-term effects require further investigation. []
Tobramycin
Compound Description: Tobramycin is an aminoglycoside antibiotic recognized for its potent activity against Pseudomonas aeruginosa. It disrupts bacterial protein synthesis by binding to the ribosome. [, , ]
Relevance: Tobramycin, like Bekanamycin, demonstrates neuromuscular blocking activity, with Bekanamycin showing a similar potency to Tobramycin in blocking neuromuscular transmission in rat studies. [] Furthermore, both antibiotics have been studied for their potential to contaminate milk, highlighting their relevance in food safety and veterinary medicine. [, ]
Ribostamycin
Compound Description: Ribostamycin is an aminoglycoside antibiotic derived from Streptomyces ribosidificus. It demonstrates antibacterial activity through binding to bacterial ribosomes and inhibiting protein synthesis. [, , ]
Relevance: Like Bekanamycin, Ribostamycin displays inhibitory effects on the electrical stimulation-induced contractile response of the guinea pig ureter. [] Additionally, both antibiotics have been investigated for their interactions with ribosomal RNA, providing insights into their binding specificities and potential for developing new antimicrobial drugs. []
Sisomicin
Compound Description: Sisomicin is an aminoglycoside antibiotic, structurally similar to Gentamicin. It exerts its antibacterial effects by targeting bacterial ribosomes. []
Relevance: Comparative studies on nephrotoxicity in rats reveal that both Sisomicin and Bekanamycin can induce renal damage, with Sisomicin potentially causing a more pronounced effect during long-term treatment. []
Pentisomicin
Compound Description: Pentisomicin is an aminoglycoside antibiotic structurally related to other members of this class. It exhibits neuromuscular blocking activity and is known for its potential to cause adverse effects like ototoxicity and nephrotoxicity. []
Neomycin
Compound Description: Neomycin is an aminoglycoside antibiotic with broad-spectrum activity. It is often used topically for skin infections and internally for bowel decontamination. [, ]
Relevance: Neomycin is structurally similar to Bekanamycin and shares its classification as an aminoglycoside antibiotic. Both compounds have been investigated in studies focusing on analytical methods for aminoglycoside detection in various matrices. [, ] Furthermore, Neomycin's major component, neamine, is also a known impurity in Tobramycin, highlighting the interconnected nature of this class of antibiotics. []
Classification
Bekanamycin belongs to the class of antibiotics known as aminoglycosides, which are characterized by their amino sugar components. This class includes other well-known antibiotics such as streptomycin and gentamicin. The chemical formula for Bekanamycin is C18H37N5O10, and its molecular weight is approximately 453.53 g/mol.
Synthesis Analysis
The synthesis of Bekanamycin involves several biosynthetic steps, primarily utilizing the enzymatic pathways present in Micromonospora purpurea. The key precursor for Bekanamycin is 2-deoxystreptamine, which is synthesized from D-glucose-6-phosphate. The biosynthetic pathway can be summarized as follows:
Formation of 2-deoxystreptamine: D-glucose-6-phosphate undergoes a series of reactions catalyzed by specific enzymes to yield 2-deoxystreptamine.
Glycosylation: The 2-deoxystreptamine is then glycosylated with various sugar moieties through the action of glycosyltransferases.
Modification: Further enzymatic modifications lead to the formation of the final Bekanamycin structure, which includes hydroxyl and amino groups that are critical for its antibacterial activity.
The entire process typically occurs under controlled fermentation conditions, optimizing factors such as pH, temperature, and nutrient availability to maximize yield.
Molecular Structure Analysis
The molecular structure of Bekanamycin features a central 2-deoxystreptamine core linked to multiple sugar units. The key structural characteristics include:
Aminosugars: The presence of amino groups contributes to its interaction with bacterial ribosomes.
Hydroxyl Groups: These groups enhance solubility and facilitate binding to bacterial membranes.
The three-dimensional conformation of Bekanamycin allows it to effectively bind to the bacterial ribosome, specifically targeting the 30S subunit. This binding is crucial for its mechanism of action.
Chemical Reactions Analysis
Bekanamycin participates in several chemical reactions primarily related to its interaction with bacterial ribosomes:
Binding Reaction: Bekanamycin irreversibly binds to the 30S ribosomal subunit, specifically between the 16S rRNA and the S12 protein.
Inhibition of Protein Synthesis: This binding interferes with the initiation complex of protein synthesis and causes misreading of mRNA, leading to faulty protein production.
These reactions are fundamental to its antibacterial activity and contribute to its effectiveness against resistant bacterial strains.
Mechanism of Action
The mechanism of action of Bekanamycin involves several key steps:
Ribosomal Binding: Bekanamycin binds irreversibly to the 30S ribosomal subunit.
Disruption of Translation: By binding at the decoding region, it disrupts normal translation processes, leading to misincorporation of amino acids into proteins.
Bactericidal Effect: The resultant faulty proteins can compromise bacterial cell function and integrity, ultimately leading to cell death.
The specificity for bacterial ribosomes over eukaryotic ribosomes contributes to its therapeutic efficacy while minimizing toxicity in human cells.
Physical and Chemical Properties Analysis
Bekanamycin exhibits several important physical and chemical properties:
Solubility: It is soluble in water, which facilitates its administration via injection.
Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
pKa Values: The pKa values indicate that it exists predominantly in its protonated form at physiological pH, enhancing its interaction with negatively charged components of bacterial membranes.
These properties are essential for understanding its behavior in biological systems and optimizing its use in clinical settings.
Applications
Bekanamycin has several significant applications in medicine:
Antibiotic Therapy: It is used clinically for treating infections caused by susceptible strains of bacteria, particularly those resistant to other antibiotics.
Research Tool: Its mechanism of action makes it a valuable tool in microbiological research for studying protein synthesis and antibiotic resistance mechanisms.
Potential Modifications: Ongoing research into derivatives aims to enhance its efficacy and reduce nephrotoxicity associated with aminoglycosides.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Kanamycin B(5+) is an organic cation that is the pentacation of kanamycin B, obtained by protonation of the primary amino groups. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a kanamycin B.
K-111, also known as BM-170744, is a PPAR alpha agonist potentially for the treatment of type 2 diabetes mellitus and hyperlipidemia. K-111 has shown efficacy in improving insulin resistance, reducing bodyweight, and ameliorating atherogenic dyslipidemia. Preliminary evidence suggests that toxicity and adverse events are low.
K777 is a cysteine protease inhibitor. It inhibits human cathepsin S (Ki = 0.002 µM) and human cathepsin L (Ki = 0.05 µM), which cleaves the severe acute respiratory coronavirus 2 (SARS-CoV-2) spike glycoprotein, also known as the surface glycoprotein. K777 is selective for these proteases over human cathepsin K, -B, and -C (Kis = 0.4, 3, >100 µM, respectively), as well as the SARS-CoV-2 cysteine proteases papain-like protease (PLpro) and main protease (Mpro), also known as the 3C-like protease (3CLpro; Kis = >100 µM for both). It prevents cleavage of the spike protein S1 subunit in vitro and reduces the cytopathic effect of SARS-CoV-2 in infected Vero E6, HeLa/ACE2, and A549/ACE2 cells (EC50s = <0.074, 0.004, and <0.080 µM, respectively). K777 induces mortality in T. b. brucei trypanosomes (IC50 = 0.1 µM) and reduces myocardial damage in a canine model of T. cruzi infection when administered at a dose of 50 mg/kg twice per day. It also inhibits chemokine (C-C motif) ligand 17 (CCL17) binding to, and CCL17-induced chemotaxis of, HuT 78 cells (IC50s = 0.057 and 0.0089 µM, respectively), as well as induces chemokine (C-C motif) receptor 4 (CCR4) internalization. K-11777, also known as APC 3316; and K 777, is a a potent, irreversible cysteine protease inhibitor and a potent and selective CCR4 antagonist. Its therapeutic targets are cruzain, a cysteine protease of the protozoan parasite Trypanosoma cruzi, and cathepsins B and L, which are associated with cancer progression. K777 inhibited both CCL17 binding and CCL17-induced chemotaxis in Hut78 cells (IC50: 57 and 8.9 nmol/l, respectively). K777 induced CCR4 internalization, with a ∼50% reduction of cell surface CCR4. K777 did not inhibit CXCR4-induced chemotaxis or internalization and did not bring about Ca(2+) mobilization by itself.
K118 is a water soluble inhibitor of SH2-containing inositol 5' phosphatase 1 (SHIP1). K118 reverses age- and diet-associated obesity and metabolic syndrome.